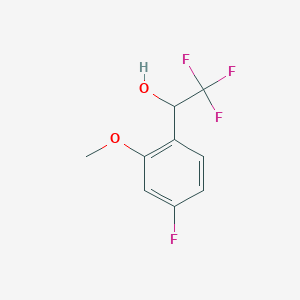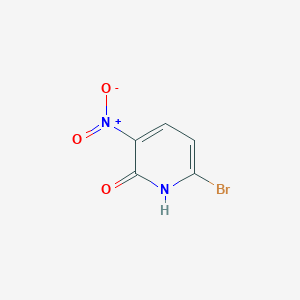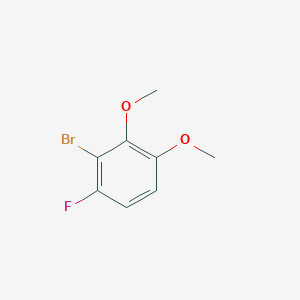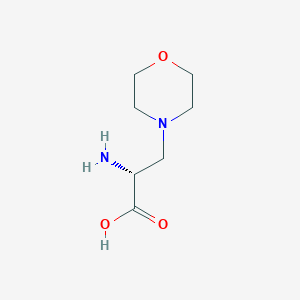![molecular formula C15H23ClN2 B11718457 N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride](/img/structure/B11718457.png)
N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride is a chemical compound known for its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia. This compound is recognized for its ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone modification .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride typically involves the cyclopropanation of a phenyl-substituted olefin followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in inhibiting LSD1, which is involved in gene expression regulation.
Medicine: Investigated for its potential therapeutic effects in treating acute myeloid leukemia and other cancers.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
The compound exerts its effects by inhibiting LSD1, an enzyme that demethylates histone proteins, thereby regulating gene expression. By inhibiting LSD1, N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride can alter the expression of genes involved in cell proliferation and differentiation, making it a potential therapeutic agent for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trans-phenylcyclopropylamine: Another LSD1 inhibitor with a similar structure but different stereochemistry.
Phenelzine: A monoamine oxidase inhibitor with some LSD1 inhibitory activity.
Pargyline: Another monoamine oxidase inhibitor with structural similarities.
Uniqueness
N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride is unique due to its specific stereochemistry, which enhances its inhibitory activity against LSD1 compared to other similar compounds. This specificity makes it a more potent and selective inhibitor, providing potential advantages in therapeutic applications .
Eigenschaften
Molekularformel |
C15H23ClN2 |
|---|---|
Molekulargewicht |
266.81 g/mol |
IUPAC-Name |
4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C15H22N2.ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;/h1-5,12-15,17H,6-10,16H2;1H/t12?,13?,14-,15+;/m0./s1 |
InChI-Schlüssel |
CPDDSYOLKHNBTC-CHAHGSPUSA-N |
Isomerische SMILES |
C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl |
Kanonische SMILES |
C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)

![2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid](/img/structure/B11718386.png)


![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)
![(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11718408.png)
![[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)

![(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B11718424.png)


